

# **Application Notes and Protocols: HLX22 with XELOX Regimen in Gastrac Cancer**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical application and experimental protocols for the use of HLX22 in combination with the XELOX regimen for the treatment of HER2-positive gastric cancer. The information is based on findings from the phase 2 clinical trial NCT04908813.

#### Introduction

Gastric cancer is a significant global health concern, ranking as the fifth most common cancer and the fourth leading cause of cancer-related deaths worldwide.[1][2] Approximately 20% of advanced gastric or gastroesophageal junction (G/GEJ) cancers exhibit HER2 amplification or overexpression.[3] While the addition of trastuzumab to chemotherapy has improved outcomes for these patients, the prognosis remains challenging, highlighting the need for more effective therapeutic strategies.[3]

HLX22 is a novel recombinant humanized anti-HER2 monoclonal antibody that targets the extracellular subdomain IV of the HER2 receptor.[4][5] Its mechanism of action is distinct from trastuzumab, allowing for simultaneous binding to HER2 dimers.[4][5][6][7][8] This dual blockade enhances the internalization and degradation of HER2, leading to a more potent inhibition of HER2-mediated signaling pathways and synergistic anti-tumor activity when combined with trastuzumab.[4][5][6] Preclinical and clinical studies have shown that the combination of HLX22 with trastuzumab and chemotherapy results in improved anti-tumor



efficacy.[4][5][6] The FDA has granted Orphan Drug Designation to HLX22 for the treatment of gastric cancer.[4][5]

The XELOX regimen, consisting of capecitabine and oxaliplatin, is a standard first-line chemotherapy for advanced gastric cancer.[9][10][11][12][13] This document details the protocol for the combination of HLX22 with a trastuzumab biosimilar (HLX02) and the XELOX regimen as investigated in a randomized, double-blind, phase 2 clinical trial for the first-line treatment of HER2-positive advanced gastric cancer.[1]

#### **Mechanism of Action: Dual HER2 Blockade**

The combination of HLX22 and trastuzumab provides a dual blockade of the HER2 receptor, leading to enhanced anti-tumor effects.





Click to download full resolution via product page

Caption: Synergistic mechanism of HLX22, Trastuzumab, and XELOX.

# **Clinical Efficacy and Safety Data**



The following tables summarize the efficacy and safety data from the phase 2 clinical trial (NCT04908813) evaluating HLX22 in combination with a trastuzumab biosimilar (HLX02) and XELOX in patients with HER2-positive advanced gastric cancer.[1][3]

**Efficacy Results (Independent Radiology Review** 

**Committee Assessed)** 

| Endpoint                                      | HLX22 (15 mg/kg) +<br>HLX02 + XELOX<br>(Group B) | Placebo + HLX02 +<br>XELOX (Group C) | Hazard Ratio (HR)<br>[95% CI] |
|-----------------------------------------------|--------------------------------------------------|--------------------------------------|-------------------------------|
| Median Progression-<br>Free Survival (PFS)    | Not Reached                                      | 8.2 months                           | 0.1 [0.04-0.52]               |
| 12-Month PFS Rate                             | 77.1%                                            | 40.8%                                | N/A                           |
| 24-Month PFS Rate                             | 54.8%                                            | 17.5%                                | N/A                           |
| Confirmed Objective<br>Response Rate<br>(ORR) | 82.4%                                            | 88.9%                                | N/A                           |
| Median Duration of Response (DoR)             | Not Reached                                      | 9.7 months                           | 0.2 [0.07-0.52]               |
| Median Overall<br>Survival (OS)               | Not Reached                                      | 16.4 months                          | 0.6 [0.28-1.21]               |

Note: Data presented is from an updated analysis with additional patients.[14] A separate cohort with 25 mg/kg HLX22 (Group A) also showed prolonged PFS compared to placebo (15.1 vs. 8.2 months; HR 0.5 [0.17-1.27]).[1]

# Safety Summary: Treatment-Related Adverse Events (TRAEs)



| Adverse Event Category | HLX22 (15 mg/kg) + HLX02<br>+ XELOX (Group B, n=17) | Placebo + HLX02 + XELOX<br>(Group C, n=18)  |
|------------------------|-----------------------------------------------------|---------------------------------------------|
| Any TRAE               | 16 (94.1%)                                          | 17 (94.4%)                                  |
| Grade ≥3 TRAEs         | 1 patient (5.9%) experienced a serious TRAE         | 1 patient (5.6%) experienced a serious TRAE |
| Grade 5 TRAE           | 0                                                   | 1 (5.6%)                                    |

The addition of HLX22 to trastuzumab and XELOX was found to have a manageable safety profile.[1][3]

## **Experimental Protocols**

This section outlines the methodology for the clinical application of HLX22 in combination with the XELOX regimen based on the NCT04908813 phase 2 trial.

#### **Patient Eligibility Criteria (Inclusion - abridged)**

- Age: 18 to 80 years.[8]
- Diagnosis: Histologically confirmed locally advanced, unresectable, or metastatic HER2-positive gastric or gastroesophageal junction adenocarcinoma.[1][8]
- Prior Treatment: No prior systemic antitumor therapy for advanced or metastatic disease.[1]
  [8]
- Performance Status: Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[8][15]
- Organ Function: Adequate organ function.[15]
- Life Expectancy: Greater than 6 months.[15]

#### **Treatment Regimen**

The treatment is administered in 3-week (21-day) cycles.[1][15]



- HLX22 Administration:
  - Dosage: 15 mg/kg or 25 mg/kg administered intravenously (IV) on Day 1 of each cycle.[1]
    [15]
- Trastuzumab Biosimilar (HLX02) Administration:
  - Loading Dose: 8 mg/kg IV on Day 1 of the first cycle.[15]
  - Maintenance Dose: 6 mg/kg IV on Day 1 of subsequent cycles.[15]
- XELOX Regimen:
  - Oxaliplatin: 130 mg/m² administered as an IV infusion over 2 hours on Day 1 of each cycle.[10][13][15]
  - Capecitabine: 1000 mg/m² taken orally twice daily on Days 1-14 of each cycle, followed by a 7-day rest period.[10][11][15]

Treatment continues until disease progression, unacceptable toxicity, or other protocol-specified reasons.[15][16]

#### **Monitoring and Assessments**

- Tumor Assessment: Tumor response should be evaluated by an independent radiological review committee (IRRC) according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.
- Safety Monitoring: Patients should be closely monitored for adverse events. Treatmentemergent adverse events (TEAEs) and treatment-related adverse events (TRAEs) should be recorded and graded.
- Pharmacokinetics: Pharmacokinetic properties of HLX22 should be assessed.

### **Experimental Workflow**

The following diagram illustrates the workflow of the clinical trial.





Click to download full resolution via product page

Caption: Clinical trial workflow for HLX22 with XELOX in gastric cancer.

### Conclusion



The combination of HLX22 with a trastuzumab biosimilar and the XELOX chemotherapy regimen has demonstrated a manageable safety profile and promising efficacy in the first-line treatment of patients with HER2-positive locally advanced or metastatic gastric or gastroesophageal junction cancer.[1][3][17] The dual HER2 blockade with HLX22 and trastuzumab appears to confer a survival benefit, prolonging progression-free survival.[1][2][14] A global phase 3 clinical trial is ongoing to further validate these findings.[4][5] These results suggest that this combination therapy has the potential to become a new standard of care for this patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A randomized phase 2 study of HLX22 plus trastuzumab biosimilar HLX02 and XELOX as first-line therapy for HER2-positive advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. henlius.com [henlius.com]
- 3. ASCO American Society of Clinical Oncology [asco.org]
- 4. targetedonc.com [targetedonc.com]
- 5. henlius.com [henlius.com]
- 6. henlius.com [henlius.com]
- 7. m.youtube.com [m.youtube.com]
- 8. onclive.com [onclive.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. First-line chemotherapy with capecitabine/oxaliplatin for advanced gastric cancer: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. hse.ie [hse.ie]
- 13. ASCO American Society of Clinical Oncology [asco.org]



- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. HLX22 + Trastuzumab + Chemotherapy for Gastric Cancer · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 17. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Application Notes and Protocols: HLX22 with XELOX Regimen in Gastrac Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15548792#hlx22-with-xelox-regimen-in-gastric-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com